molecular formula C22H21N3O3 B15001567 3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide

3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide

Cat. No.: B15001567
M. Wt: 375.4 g/mol
InChI Key: PEECXDZCECDFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, an indole moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Indole Synthesis: The indole moiety can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the oxazole and indole fragments through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of saturated heterocyclic compounds.

    Substitution: Introduction of halogenated or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways involving indole and oxazole derivatives.

Medicine

    Pharmacological Studies:

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The indole moiety can intercalate with DNA, while the oxazole ring may interact with proteins or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide: shares structural similarities with other indole and oxazole derivatives, such as:

Uniqueness

  • The unique combination of the oxazole ring, indole moiety, and methoxyphenyl group in this compound provides distinct chemical and biological properties, making it a valuable compound for research and potential applications in various fields.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C22H21N3O3/c1-14-17(18-5-3-4-6-19(18)24-14)11-12-23-22(26)21-13-20(25-28-21)15-7-9-16(27-2)10-8-15/h3-10,13,24H,11-12H2,1-2H3,(H,23,26)

InChI Key

PEECXDZCECDFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.